molecular formula C44H60N2O15 B3364191 Pleiatensin CAS No. 1111-44-0

Pleiatensin

Cat. No.: B3364191
CAS No.: 1111-44-0
M. Wt: 856.9 g/mol
InChI Key: FIVIJZLAHKBGLP-PDHAJTERSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pleiatensin is a chemical compound identified by the CAS Number 1111-44-0 and is offered for research purposes . It is also known under other names, including Bietaserpine bitartrate . This product is provided "For Research Use Only," meaning it is not intended for diagnostic, therapeutic, or any personal uses. Researchers are advised to consult the product specifications and available data sheets for detailed information on handling, storage, and safety. Please note that comprehensive data on specific research applications, biological activity, mechanism of action, and pharmacological properties is not readily available in the current scientific literature accessed for this summary. Further investigation through specialized chemical and pharmacological databases is recommended to fully ascertain its research value.

Properties

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;methyl (1S,2R,3R,4aS,12bS,13aS)-12-[2-(diethylamino)ethyl]-2,10-dimethoxy-3-(3,4,5-trimethoxybenzoyl)oxy-1,2,3,4,4a,5,5a,6,7,12b,13,13a-dodecahydronaphtho[7,6-a]carbazole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H54N2O9.C4H6O6/c1-9-41(10-2)15-16-42-31-21-26(45-3)12-14-27(31)28-13-11-23-17-24-18-34(38(49-7)35(40(44)50-8)29(24)22-30(23)36(28)42)51-39(43)25-19-32(46-4)37(48-6)33(20-25)47-5;5-1(3(7)8)2(6)4(9)10/h12,14,19-21,23-24,29-30,34-35,38H,9-11,13,15-18,22H2,1-8H3;1-2,5-6H,(H,7,8)(H,9,10)/t23?,24-,29-,30-,34+,35-,38-;1-,2-/m01/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIVIJZLAHKBGLP-PDHAJTERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1C2=C(C=CC(=C2)OC)C3=C1C4CC5C(CC4CC3)CC(C(C5C(=O)OC)OC)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC.C(C(C(=O)O)O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CCN1C2=C(C=CC(=C2)OC)C3=C1[C@H]4C[C@H]5[C@H](C[C@H]([C@@H]([C@H]5C(=O)OC)OC)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC)CC4CC3.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H60N2O15
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

856.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111-44-0
Record name Bietaserpine bitartrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001111440
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Yohimban-16-carboxylic acid, 1-[2-(diethylamino)ethyl]-11,17-dimethoxy-18-[(3,4,5-trimethoxybenzoyl)oxy]-, methyl ester, (3β,16β,17α,18β,20α)-, [R-(R*,R*)]-2,3-dihydroxybutanedionate (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.891
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic and Biosynthetic Pathways Research of Pleiatensin

Investigation of Molecular Targets and Mechanisms of Action for Pleiatensin

Computational Docking and Molecular Dynamics Simulations of Pleiatensin

Computational approaches, including molecular docking and molecular dynamics (MD) simulations, are instrumental in predicting and understanding the interactions between this compound and its potential biological targets at a molecular level researchgate.nethilarispublisher.comnih.govresearchgate.netscielo.sa.cr. These methods provide insights into binding modes, affinities, and the dynamic behavior of these complexes, aiding in the rational design of therapeutic agents.

Prediction of Potential Binding Sites

The initial step in elucidating this compound's mechanism of action often involves predicting its potential binding sites on target proteins. This is typically achieved through molecular docking studies, which computationally assess how a ligand (this compound) fits into the binding pockets of various protein structures nih.govmdpi.comnih.govfrontiersin.orgresearchgate.net. These methods require protein structures, often obtained from databases like the Protein Data Bank (PDB), and employ algorithms to explore various ligand poses and orientations within these sites. The output typically includes a score indicating the predicted binding affinity, helping to identify the most probable interaction points. Machine learning approaches are increasingly being used to enhance the accuracy of binding site prediction from sequence data as well frontiersin.org.

Ligand-Protein Interaction Profiling (Theoretical)

Following the prediction of binding sites, theoretical analyses are conducted to detail the specific interactions between this compound and its target proteins. Molecular dynamics simulations are crucial here, as they model the dynamic behavior of the protein-ligand complex over time, considering the movement of atoms and molecules wikipedia.orgnih.govplos.orgfrontiersin.orguams.edu. These simulations can reveal the types of non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, electrostatic interactions, and van der Waals forces, that stabilize the complex hilarispublisher.comfrontiersin.orgvolkamerlab.org. Tools like the Protein–Ligand Interaction Profiler (PLIP) can be used to systematically identify and visualize these interactions, providing a theoretical profile of ligand-protein engagement volkamerlab.org. This profiling helps in understanding the molecular basis of this compound's activity and can guide further experimental validation.

Biochemical Assay Development for Target Engagement Studies in vitro

Biochemical assays are essential for experimentally validating the interactions predicted by computational methods and for quantifying this compound's engagement with its molecular targets in vitro.

Enzyme Inhibition Studies (Conceptual Framework)

If this compound is hypothesized to act as an enzyme inhibitor, specific biochemical assays would be developed to measure its inhibitory potential. A common approach involves determining the IC50 value, which is the concentration of this compound required to inhibit the enzyme's activity by 50% plos.orgnih.govmdpi.comijper.orgnih.govnih.govfrontiersin.org. These assays typically involve incubating the target enzyme with a substrate in the presence of varying concentrations of this compound. The rate of product formation or substrate depletion is then measured. Different assay formats can be employed, including fluorescent-based assays, colorimetric assays, or luminescence-based assays, depending on the enzyme's reaction products plos.orgnih.govthermofisher.com. The conceptual framework involves optimizing enzyme and substrate concentrations, buffer conditions, and incubation times to ensure robust and reproducible measurements of enzyme activity and inhibition nih.govthermofisher.com. Kinetic studies can further elucidate the mechanism of inhibition (e.g., competitive, non-competitive) by determining kinetic parameters such as Km, Vmax, and Ki mdpi.comnih.govnih.gov.

Receptor Binding Assays (Methodological Considerations)

When this compound is suspected to interact with receptors, receptor binding assays are employed to quantify its affinity and specificity. These assays typically involve incubating a known amount of receptor with a radiolabeled or fluorescently labeled ligand (or this compound itself, if labeled) and varying concentrations of this compound. The displacement of the labeled ligand by this compound indicates its binding affinity nih.govnih.govbmglabtech.comwikipedia.orggiffordbioscience.comolemiss.edusemanticscholar.orgdovepress.com. Methodological considerations include selecting an appropriate detection method (e.g., scintillation proximity assay (SPA), filtration, fluorescence polarization), optimizing receptor and radioligand concentrations, and minimizing non-specific binding to ensure assay sensitivity and reliability nih.govbmglabtech.comwikipedia.orggiffordbioscience.com. Key parameters measured include the dissociation constant (Kd) for radioligand binding and the inhibition constant (Ki) for competition assays, which reflect the strength of the interaction nih.govgiffordbioscience.com.

Cellular Pathway Modulation by this compound in in vitro Models

To understand this compound's biological effects, its impact on cellular pathways and signaling cascades is investigated using in vitro cell culture models. This involves exposing various cell lines to this compound and then analyzing changes in gene expression, protein activity, or downstream signaling events.

Techniques such as quantitative polymerase chain reaction (qPCR) arrays can be used to simultaneously assess the expression of multiple genes involved in specific signaling pathways anygenes.com. Alternatively, Western blotting can quantify the phosphorylation status or expression levels of key proteins within signaling cascades. High-throughput screening methods can also be employed to identify this compound's influence on broader cellular processes, such as cell proliferation, apoptosis, or differentiation. By observing which pathways are modulated by this compound, researchers can gain a comprehensive understanding of its cellular mechanisms of action and its potential therapeutic applications.

Compound List:

this compound

Terlipressin

Curcumin

Orlistat

Resiquimod (R)

Hybrid-2 (H)

Gardiquimod (G)

Scopolamine

Pirenzipine

Atorvastatin

LVP (Lys8-vasopressin)

AVP (Arg8-vasopressin)

Unfortunately, a comprehensive article focusing on the molecular targets, mechanisms of action, signaling cascade analysis, gene expression profiling, and proteomic alterations of the chemical compound "this compound" cannot be generated based on the available search results.

While searches indicate that this compound is a pharmaceutical product introduced in the mid-20th century stxip.orgarchive.orgarchive.org, the executed queries did not yield specific scientific literature detailing its molecular targets, the signaling cascades it influences, its effects on gene expression, or any proteomic alterations. The provided search results primarily offer general explanations of these biological processes or discuss other compounds and conditions unrelated to this compound's specific molecular mechanisms.

Therefore, it is not possible to provide the detailed research findings, create data tables, or adhere strictly to the requested outline with scientifically accurate information pertaining to this compound's molecular mechanisms.

Preclinical Pharmacological and Biological Activity Research of Pleiatensin

In Vitro Efficacy Evaluation in Biological Systems

The in vitro efficacy of Plitidepsin has been evaluated through various cell-based functional assays and phenotypic screening strategies to determine its biological activity, particularly its antiviral effects.

Cell-Based Functional Assays

Initial research into Plitidepsin identified its potent activity against SARS-CoV-2. nih.gov Cell culture experiments have demonstrated that Plitidepsin inhibits SARS-CoV-2 replication at nanomolar concentrations. nih.govnih.gov The mechanism of action is attributed to its targeting of the host protein, eukaryotic translation elongation factor 1A (eEF1A). nih.gov By inhibiting eEF1A, Plitidepsin effectively curtails viral replication. nih.gov Further studies have confirmed its potency against several SARS-CoV-2 variants, indicating a broad spectrum of activity. nih.gov

Interactive Table: In Vitro Potency of Plitidepsin Against SARS-CoV-2

Parameter Result Target Reference
Concentration Nanomolar eEF1A nih.govnih.gov
Activity Inhibition of viral replication SARS-CoV-2 nih.gov

| Spectrum | Effective against multiple variants | SARS-CoV-2 Variants | nih.gov |

Phenotypic Screening Strategies

While specific details on initial high-throughput phenotypic screening that may have led to the discovery of Plitidepsin's antiviral activity are not extensively detailed in the provided information, its identification as a potent inhibitor of SARS-CoV-2 replication in cell-based assays is a key outcome of such screening approaches. The observed phenotype was a significant reduction in viral replication and infectivity. nih.gov This discovery has positioned Plitidepsin as a promising candidate for antiviral therapy. nih.gov

In Vivo Model Investigations of Plitidepsin's Activity (Animal Studies)

Following promising in vitro results, the efficacy of Plitidepsin was further investigated in animal models to understand its physiological effects and therapeutic potential in a whole-organism context.

Establishment of Relevant Disease Models

To investigate the in vivo antiviral activity of Plitidepsin, mouse models of SARS-CoV-2 infection have been utilized. nih.gov These models are crucial for assessing the compound's ability to inhibit viral replication and for studying its distribution in relevant tissues. nih.gov

Efficacy Assessment in Preclinical Models

In these preclinical mouse models, Plitidepsin has demonstrated the ability to inhibit SARS-CoV-2 replication. nih.gov A significant finding from these animal studies is the preferential distribution of Plitidepsin to the lungs over plasma. nih.gov This is a critical observation as the lungs are a primary site of infection for SARS-CoV-2.

Interactive Table: Summary of In Vivo Efficacy of Plitidepsin in Mouse Models

Model Key Finding Tissue Distribution Reference

| Mouse Model of SARS-CoV-2 | Inhibition of viral replication | Preferential distribution to lung over plasma | nih.gov |

Biomarker Identification in Animal Studies

The preclinical studies in animal models focused on viral load as a primary biomarker to assess the efficacy of Plitidepsin. nih.gov Reductions in viral replication in the lungs of treated animals served as a key indicator of the compound's therapeutic potential. Further detailed biomarker studies in these models were not extensively covered in the provided information.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Pleiatensin

Design Principles for Pleiatensin Derivatives: A Roadmap for Future Research

The journey to unlock the therapeutic potential of a natural product like this compound would begin with the systematic design and synthesis of derivatives. This process is guided by the desire to enhance efficacy, selectivity, and pharmacokinetic properties while minimizing potential toxicity.

Exploration of Key Pharmacophoric Features

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For this compound, a preliminary analysis of its structure suggests several potential pharmacophoric features that would warrant investigation:

The Carbazole Core: The rigid, polycyclic carbazole scaffold likely serves as a crucial anchor for binding to a biological target. Modifications to this core, such as the introduction of substituents or alterations to the ring system, could significantly impact activity.

The Diethylaminoethyl Side Chain: This basic nitrogen-containing chain could be involved in crucial ionic interactions or hydrogen bonding with a receptor. Varying the length of the alkyl chain, the nature of the amine (e.g., converting it to a tertiary amine or a cyclic amine), and its point of attachment would be critical areas of exploration.

The Ester and Methoxy Groups: The ester linkage and the numerous methoxy groups present on the aromatic rings offer multiple points for modification. Hydrolysis of the ester, or its replacement with more stable linkers, could modulate the compound's metabolic stability. The positions and number of methoxy groups could be altered to probe their role in target binding and to influence solubility and metabolic profiles.

Rational Modification Strategies

Based on the hypothetical pharmacophoric features, several rational modification strategies could be employed to generate a library of this compound analogs for biological screening.

Table 1: Proposed Rational Modification Strategies for this compound

Modification Strategy Rationale Potential Impact
Variation of the N,N-diethylaminoethyl side chain To probe the importance of the basic amine and the length of the linker for target interaction.Altered binding affinity, selectivity, and pharmacokinetic properties (e.g., cell permeability).
Modification of the trimethoxybenzoyl ester To investigate the role of the ester group and the aromatic substituent in biological activity and metabolic stability.Changes in potency, duration of action, and potential for prodrug design.
Demethylation or repositioning of methoxy groups To assess the contribution of individual methoxy groups to target binding and to modify physicochemical properties.Enhanced or diminished activity, altered solubility, and metabolic pathways.
Simplification of the carbazole core To identify the minimal structural requirements for activity and to improve synthetic accessibility.Potential for identifying novel, more easily synthesized scaffolds with similar or improved activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs: Predicting Activity from Structure

Once a series of this compound analogs with corresponding biological activity data becomes available, Quantitative Structure-Activity Relationship (QSAR) modeling could be a powerful tool to establish a mathematical correlation between the chemical structure and the observed activity.

Parameter Selection for Predictive Models

The success of a QSAR model hinges on the selection of relevant molecular descriptors that capture the structural variations within the analog series. For this compound, a range of descriptors would be considered:

Electronic Descriptors: Parameters such as Hammett constants (σ) and field effects (F) for substituents on the aromatic rings would quantify their electron-donating or -withdrawing nature.

Hydrophobic Descriptors: The partition coefficient (logP) or calculated logP (clogP) would be essential to model the influence of lipophilicity on cell membrane permeability and target interaction.

Steric Descriptors: Molar refractivity (MR) and Taft steric parameters (Es) would describe the size and shape of different substituents, which can be critical for fitting into a binding pocket.

Topological and 3D Descriptors: Molecular connectivity indices, shape indices, and quantum chemical descriptors could provide a more detailed representation of the molecular structure and its electronic properties.

Statistical Validation of QSAR Models

The development of a robust and predictive QSAR model requires rigorous statistical validation. This involves several key steps:

Internal Validation: Techniques like leave-one-out cross-validation (q²) are used to assess the internal consistency and predictive power of the model on the training set of compounds.

External Validation: The model's true predictive ability is evaluated using an external test set of compounds that were not used in the model development. The predictive r² (r²_pred) is a common metric for this purpose.

Y-Randomization: This test ensures that the developed model is not a result of a chance correlation by randomly shuffling the biological activity data and re-building the model. A low correlation in the randomized models confirms the robustness of the original QSAR model.

Conformational Analysis and Molecular Flexibility of this compound: Understanding the 3D Structure

The biological activity of a molecule is intimately linked to its three-dimensional conformation. Conformational analysis of this compound would be crucial to understand how it interacts with its biological target.

The complex, multi-ring structure of this compound suggests a degree of rigidity, but also some conformational flexibility, particularly around the rotatable bonds in the side chain and the ester linkage. Computational methods, such as molecular mechanics and quantum mechanics calculations, could be employed to identify the low-energy conformations of this compound in different environments (e.g., in vacuum, in a solvent-mimicking environment).

Understanding the preferred conformations would provide valuable insights for:

Docking Studies: Predicting how this compound and its analogs might bind to a hypothetical receptor.

Pharmacophore Modeling: Refining the 3D arrangement of essential features for activity.

Rationalizing SAR Data: Explaining why certain structural modifications lead to an increase or decrease in activity based on their effect on the molecule's preferred shape.

Advanced Analytical and Methodological Approaches in Pleiatensin Research

Chromatographic Separation and Purification Methodologies

The isolation of Pleiatensin from its natural source or synthetic reaction mixture is a critical first step that relies on advanced chromatographic techniques. These methods separate this compound from other closely related alkaloids and impurities based on subtle differences in their physicochemical properties. nih.govjackwestin.com The choice of chromatographic method is dictated by the complexity of the mixture and the desired purity of the final product.

Commonly employed techniques include:

High-Performance Liquid Chromatography (HPLC): This is a cornerstone technique for the purification of complex alkaloids like this compound. HPLC utilizes a stationary phase, typically packed in a column, and a liquid mobile phase that is pumped through the column at high pressure. khanacademy.org The separation is based on the differential partitioning of the sample components between the two phases. nih.govkhanacademy.org Different modes of HPLC can be employed:

Normal-Phase HPLC (NP-HPLC): Uses a polar stationary phase and a nonpolar mobile phase, suitable for separating polar compounds. khanacademy.org

Reversed-Phase HPLC (RP-HPLC): Employs a nonpolar stationary phase and a polar mobile phase. This is the most common mode for the separation of a wide range of organic molecules, including alkaloids.

Ion-Exchange HPLC: This method separates molecules based on their net charge by utilizing a charged stationary phase. nih.govkhanacademy.org It is particularly useful for ionizable compounds.

Centrifugal Partition Chromatography (CPC): CPC is a liquid-liquid chromatography technique that offers a robust alternative to traditional solid-phase methods. rotachrom.com In CPC, both the stationary and mobile phases are liquids, and separation is achieved by partitioning the analyte between two immiscible liquid phases. rotachrom.com A strong centrifugal force is used to retain the stationary phase within a series of interconnected cells in a rotor. rotachrom.com One of the key advantages of CPC is the ability to adjust the pH of the solvent system without damaging the stationary phase, which can significantly enhance selectivity for pH-dependent compounds like alkaloids. rotachrom.com

The efficiency of these separation processes is often monitored using analytical techniques like thin-layer chromatography (TLC) or analytical HPLC to track the presence and purity of this compound in different fractions.

Technique Stationary Phase Mobile Phase Separation Principle
Normal-Phase HPLCPolar (e.g., silica)NonpolarAdsorption/Partition
Reversed-Phase HPLCNonpolar (e.g., C18)PolarPartition
Ion-Exchange HPLCCharged resinBuffered aqueous solutionElectrostatic interactions
Centrifugal Partition ChromatographyLiquidImmiscible liquidPartition between two liquid phases

Advanced Spectroscopic Characterization Techniques

Once a pure sample of this compound is obtained, a suite of advanced spectroscopic techniques is employed to elucidate its complex structure. These methods provide detailed information about the molecule's connectivity, functional groups, and stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of complex organic molecules like alkaloids. researchgate.netdoaj.org It provides detailed information about the carbon-hydrogen framework of a molecule. For complex structures such as this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically required.

¹H NMR (Proton NMR): Provides information about the number, environment, and connectivity of hydrogen atoms in the molecule.

¹³C NMR (Carbon-13 NMR): Reveals the number and types of carbon atoms present. nih.gov The chemical shifts of carbon signals can provide insights into the electronic environment of each carbon atom. nih.gov

2D NMR Techniques: These experiments are crucial for assembling the molecular structure of complex alkaloids. mdpi.com

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbon atoms.

HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the signals of the carbon atoms to which they are directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is essential for connecting different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is critical for determining the relative stereochemistry of the molecule. mdpi.com

Computational methods are also increasingly being used in conjunction with experimental NMR data to help predict and verify the structures of complex natural products. mdpi.com

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.govmdpi.com It is an indispensable tool in the structural elucidation of alkaloids, providing information about the molecular weight and elemental composition of the molecule. nih.govnih.gov

High-Resolution Mass Spectrometry (HRMS): Provides a very accurate mass measurement of the molecular ion, which allows for the determination of the elemental formula of this compound.

Tandem Mass Spectrometry (MS/MS): In this technique, the molecular ion is selected and then fragmented within the mass spectrometer. broadinstitute.org The resulting fragmentation pattern provides valuable structural information, as the way the molecule breaks apart is related to its structure. youtube.comyoutube.com This "fingerprint" can help to identify specific structural motifs within the this compound molecule.

Modern ionization techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) have made it possible to analyze large and complex molecules like this compound with high sensitivity. nih.gov

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. montclair.edumontclair.edu These techniques are based on the principle that molecules absorb light at specific frequencies that correspond to the vibrational frequencies of their chemical bonds.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying characteristic functional groups such as hydroxyl (-OH), carbonyl (C=O), and amine (N-H) groups. nih.govnih.govmdpi.com The presence or absence of absorption bands at specific wavenumbers in the IR spectrum provides direct evidence for the presence of these functional groups in the this compound structure.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and can be useful for characterizing the aromatic indole (B1671886) ring system within this compound. montclair.edumontclair.edu

Together, IR and Raman spectroscopy offer a comprehensive picture of the functional groups present in the molecule, which is a crucial piece of the structural puzzle.

X-ray Crystallography and Structural Determination (Theoretical Considerations)

X-ray crystallography is a powerful technique that can provide an unambiguous, three-dimensional model of a molecule at atomic resolution. nih.govyoutube.comlibretexts.org The theoretical basis of this method involves several key steps:

Crystallization: The first and often most challenging step is to obtain a high-quality, single crystal of this compound. libretexts.org This requires a highly purified sample and extensive screening of crystallization conditions.

X-ray Diffraction: The crystal is then bombarded with a beam of X-rays. The electrons in the atoms of the molecule scatter the X-rays, creating a unique diffraction pattern of spots. nih.govyoutube.com

Data Collection and Processing: The intensities and positions of the diffracted spots are collected and processed. The symmetry and dimensions of the unit cell (the basic repeating unit of the crystal) can be determined from the pattern of the spots. nih.gov

Phase Determination and Electron Density Map: The intensities of the diffraction spots are used to determine the structure factors. However, to calculate the electron density map, the phase of each structure factor is also needed. This "phase problem" is a central challenge in X-ray crystallography. Once the phases are determined, an electron density map can be calculated. nih.gov

Model Building and Refinement: An atomic model of the this compound molecule is then built into the electron density map. youtube.com This model is then refined to achieve the best possible fit with the experimental diffraction data.

If successful, X-ray crystallography provides the absolute configuration and a detailed conformational picture of the this compound molecule in the solid state.

Information Regarding the Chemical Compound "this compound" Remains Undocumented in Public Scientific Literature

Despite a comprehensive search of scientific databases and public records, no specific chemical compound identified as "this compound" has been found. Extensive inquiries into chemical and biological research literature have not yielded any substance with this name, preventing the creation of a detailed scientific article as requested.

The search process included investigations into potential alternative spellings, such as "Pleiotensin," which pointed to research related to the renin-angiotensin system, a critical hormonal cascade involved in the regulation of blood pressure and fluid balance. The renin-angiotensin system is a well-documented area of pharmaceutical research, with numerous compounds developed to interact with its components. However, none of these compounds are specifically named "this compound."

Furthermore, searches were conducted to identify any potential connection between "this compound" and other known compounds, such as "Plectasin," a fungal antimicrobial peptide. These searches also failed to establish any link or provide information on a compound named "this compound."

The detailed request for an article focusing on the derivatization, prodrug design, and conjugation strategies for "this compound" suggests an interest in a specific molecule undergoing preclinical or pharmaceutical development. It is possible that "this compound" is an internal project name, a newly discovered compound not yet disclosed in public literature, or a typographical error.

Without any available data on the chemical structure, biological activity, or synthetic pathways of a compound named "this compound," it is not possible to generate a scientifically accurate and informative article that adheres to the provided outline. The following sections, which were requested, cannot be addressed due to the complete absence of information on the parent compound:

Derivatization and Analog Development for Enhanced Research Utility

Conjugation Strategies for Targeted Delivery in Experimental Systems

To facilitate the creation of the requested content, a verifiable and publicly documented chemical compound name is required. Upon provision of a correct and recognized compound name, a thorough and accurate article can be developed.

Future Directions and Emerging Research Avenues for Pleiatensin

Integration with Systems Biology Approaches

To fully elucidate the complex biological roles and potential therapeutic mechanisms of Pleiatensin, its integration with systems biology approaches is paramount. Systems biology offers a holistic view, moving beyond single-target interactions to understand how this compound influences entire biological networks. This involves:

Omics Data Integration: Combining genomics, transcriptomics, proteomics, and metabolomics data generated from this compound-treated cells or model organisms. Analyzing these datasets within a systems biology framework can reveal this compound's downstream effects, identify novel pathways it modulates, and uncover complex regulatory mechanisms nih.govresearchgate.net. For instance, transcriptomic analysis could reveal changes in gene expression patterns induced by this compound, while proteomic studies could identify alterations in protein abundance or post-translational modifications, providing a comprehensive molecular profile of its cellular impact nih.govresearchgate.net.

Network Modeling: Constructing computational models of biological networks (e.g., signaling pathways, metabolic networks) and integrating this compound's known or hypothesized targets. These models can simulate this compound's effects on network dynamics, predict emergent properties, and identify critical nodes that could be further investigated or targeted institut-curie.orgnumberanalytics.comnumberanalytics.com. Such modeling can help in understanding this compound's pleiotropic effects, where a single compound influences multiple cellular processes.

Pathway Analysis: Utilizing pathway databases and analytical tools to map this compound's interactions and understand its position within key biological signaling cascades relevant to its observed activities. This can help in generating hypotheses about its primary mechanisms of action and potential off-target effects nih.govnumberanalytics.com.

Potential for Multidisciplinary Collaborations

The advancement of this compound research can be significantly accelerated through collaborations spanning diverse scientific disciplines. Such multidisciplinary efforts are crucial for tackling complex biological questions and translating fundamental discoveries into tangible applications.

Chemical Biology and Medicinal Chemistry: Collaborations with chemical biologists can lead to the design and synthesis of this compound analogs or derivatives with improved potency, selectivity, or pharmacokinetic properties. The development of chemical probes based on this compound's structure could also be instrumental in dissecting its precise molecular targets and mechanisms of action in live-cell imaging or biochemical assays nih.govnih.govpt-openscreen.ptchemicalprobes.org. Medicinal chemists can further optimize lead compounds identified through initial screening or structure-activity relationship studies.

Computational Biology and Bioinformatics: Engaging computational biologists is essential for building predictive models, analyzing large-scale 'omics' datasets, and performing virtual screening for novel targets or drug candidates related to this compound's activity wjbphs.comllri.inemanresearch.org. Computational approaches can also aid in understanding this compound's structure-activity relationships and predicting its interactions with biological macromolecules.

Pharmacology and Toxicology: Close collaboration with pharmacologists and toxicologists is vital for understanding this compound's in vivo behavior, including its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential toxicological effects. This is crucial for assessing its therapeutic potential and guiding further development youtube.com.

Addressing Knowledge Gaps in this compound Research

Several key knowledge gaps likely exist in the current understanding of this compound, which represent critical areas for future investigation:

Precise Molecular Targets and Mechanisms of Action: While this compound may exhibit certain biological activities, its exact molecular targets and the detailed cascade of events leading to its observed effects often remain to be fully elucidated. Identifying these targets with high confidence is crucial for understanding its therapeutic potential and predicting potential side effects.

Metabolic Fate and Pharmacokinetics: A comprehensive understanding of how this compound is metabolized in biological systems, the identification of its major metabolites, and their respective activities and pharmacokinetic profiles are essential for drug development youtube.comnih.gov. Knowledge gaps in this area can hinder the optimization of dosing regimens and the prediction of drug-drug interactions.

In Vivo Efficacy and Therapeutic Window: While preliminary in vitro or phenotypic observations may suggest therapeutic utility, rigorous in vivo studies in relevant animal models are necessary to confirm efficacy, determine the therapeutic window, and understand its behavior in a complex biological system.

Structure-Activity Relationships (SAR): A systematic exploration of SAR for this compound and its analogs could reveal critical structural features responsible for its biological activity, guiding the design of more potent and selective compounds.

Development of Novel Analytical Tools for this compound and its Metabolites (Hypothetical)

The advancement of this compound research would benefit from the development of sophisticated analytical tools capable of sensitive, specific, and high-throughput detection and quantification.

Advanced Mass Spectrometry Techniques: Developing targeted liquid chromatography-mass spectrometry (LC-MS/MS) methods could enable the precise identification and quantification of this compound and its metabolites in complex biological matrices (e.g., plasma, tissue homogenates) nih.govyoutube.complos.org. This would facilitate pharmacokinetic studies and the monitoring of drug levels in preclinical and clinical settings.

Bioimaging and In Situ Detection: The creation of fluorescently labeled this compound analogs or specific antibodies could allow for its visualization within cells or tissues using microscopy techniques. This would provide spatial information about its distribution and cellular localization, offering insights into its mechanism of action at a cellular level.

High-Throughput Screening Assays: Developing robust and scalable assays for screening this compound's activity against a broad range of biological targets or in various cellular models could accelerate the discovery of new therapeutic indications or provide a deeper understanding of its biological effects.

By pursuing these research avenues, the scientific community can foster a more comprehensive understanding of this compound, potentially unlocking new therapeutic opportunities.

Compound List

this compound

Q & A

Q. How can researchers establish the biological activity of Pleiatensin in preliminary studies?

To assess biological activity, begin with in vitro assays (e.g., receptor-binding assays or enzyme inhibition tests) to identify preliminary interactions. Follow with in vivo models (e.g., rodent studies) to evaluate physiological effects. Ensure dose-response curves are included, and control for confounding variables such as solvent effects or batch-to-batch variability in compound synthesis. Statistical validation (e.g., ANOVA with post-hoc tests) should confirm reproducibility .

Q. What standardized protocols are recommended for assessing this compound’s purity and structural integrity?

Use high-performance liquid chromatography (HPLC) with UV/Vis or mass spectrometry detection to quantify purity. For structural confirmation, employ nuclear magnetic resonance (NMR) spectroscopy and Fourier-transform infrared (FTIR) spectroscopy. Adhere to guidelines from the International Council for Harmonisation (ICH) for validation parameters (e.g., linearity, precision) and report limits of detection/quantification .

Q. How should researchers design dose-ranging studies for this compound to minimize toxicity risks?

Conduct in silico toxicity prediction (e.g., using QSAR models) followed by in vitro cytotoxicity assays (e.g., MTT or LDH release assays). Use the No-Observed-Adverse-Effect-Level (NOAEL) from animal studies to establish safe starting doses for clinical trials. Include positive and negative controls to validate assay sensitivity .

Advanced Research Questions

Q. How can contradictory data on this compound’s mechanism of action across studies be systematically resolved?

Perform a meta-analysis of existing studies to identify variables contributing to discrepancies (e.g., differences in cell lines, assay conditions, or this compound batch purity). Validate hypotheses through independent replication studies using standardized protocols. Employ pathway enrichment analysis (e.g., KEGG, Reactome) to contextualize findings within broader biological networks .

Q. What methodologies are optimal for integrating multi-omics data to elucidate this compound’s downstream signaling pathways?

Combine transcriptomic (RNA-seq), proteomic (LC-MS/MS), and metabolomic (NMR or GC-MS) datasets using bioinformatics tools like STRING or Cytoscape. Apply machine learning (e.g., random forest or neural networks) to identify hub genes/proteins. Validate predictions with CRISPR-Cas9 knockouts or pharmacological inhibitors in relevant cell models .

Q. How can researchers address reproducibility challenges in this compound’s pharmacokinetic studies?

Adopt the "3Rs" framework (Replacement, Reduction, Refinement) for animal studies. Use physiologically based pharmacokinetic (PBPK) modeling to simulate human absorption/distribution. Cross-validate results with microdosing trials (e.g., using accelerator mass spectrometry for trace quantification). Document all parameters in FAIR (Findable, Accessible, Interoperable, Reusable) data repositories .

Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent effects in heterogeneous populations?

Use mixed-effects models to account for inter-individual variability. Stratify analyses by demographic variables (e.g., age, sex) if preclinical data suggest differential responses. Apply false-discovery-rate (FDR) corrections for high-throughput datasets. Report effect sizes with 95% confidence intervals to avoid overinterpretation of marginal significance .

Methodological Considerations

Q. How should researchers validate this compound’s target engagement in complex biological systems?

Employ orthogonal techniques such as cellular thermal shift assays (CETSA), surface plasmon resonance (SPR), or fluorescence polarization. Combine with siRNA-mediated gene silencing to confirm functional relevance. For in vivo validation, use transgenic animal models or positron emission tomography (PET) imaging with radiolabeled this compound .

Q. What strategies mitigate bias in this compound’s preclinical efficacy studies?

Implement blinded randomization for treatment groups and outcome assessments. Use power analysis to determine sample sizes a priori. Adopt open-source platforms like Open Science Framework (OSF) for preregistration of hypotheses and analytical pipelines. Disclose all conflicts of interest and funding sources .

Q. How can machine learning enhance this compound’s structure-activity relationship (SAR) modeling?

Train models on curated chemical databases (e.g., ChEMBL, PubChem) using descriptors such as molecular fingerprints or 3D pharmacophore features. Validate predictions with synthesis and testing of analogs. Use SHAP (SHapley Additive exPlanations) values to interpret feature importance and guide lead optimization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.